molecular formula C15H20N4O4S B2423188 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole CAS No. 2034440-01-0

3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole

Cat. No.: B2423188
CAS No.: 2034440-01-0
M. Wt: 352.41
InChI Key: RQXGYJZNXVHCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is designed as a hybrid structure, incorporating multiple heterocyclic systems known for their pharmacological potential. The core features a 3,5-dimethylisoxazole ring linked via a sulfonamide group to a piperidine scaffold, which is further functionalized with a 6-methylpyridazine ether. The isoxazole ring is a privileged structure in drug discovery, associated with a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive actions . The sulfonamide linker is a common feature in many bioactive compounds and therapeutic agents, often contributing to target binding and influencing pharmacokinetic properties. The specific research applications for this compound are exploratory, guided by the known functions of its structural motifs. Piperidine and pyridazine derivatives are frequently explored for their ability to interact with enzymatic targets and receptors in the central nervous system, inflammation pathways, and infectious disease mechanisms . The presence of the ether-linked pyridazine suggests potential for modulation of nucleotide-binding sites or kinase activity, given that similar structures are found in inhibitors of bacterial RNA polymerase, a validated antibacterial target . Researchers may investigate this compound as a potential scaffold for developing novel immunosuppressive agents, as structurally related isoxazole-sulfonamide derivatives have demonstrated potent activity in inhibiting immune cell proliferation and pro-inflammatory cytokine production . Furthermore, the molecular architecture, combining planar aromatic systems with a flexible aliphatic amine scaffold, is typical of compounds designed for target interaction and selectivity optimization. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental systems.

Properties

IUPAC Name

3,5-dimethyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-10-6-7-14(17-16-10)22-13-5-4-8-19(9-13)24(20,21)15-11(2)18-23-12(15)3/h6-7,13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXGYJZNXVHCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the formation of the isoxazole core via cycloaddition reactions involving nitroalkenes and nitrile oxides. The sulfonylation step involves the reaction of the isoxazole with sulfonyl chlorides in the presence of bases like triethylamine. To introduce the piperidinyl group, a nucleophilic substitution reaction is performed, utilizing piperidine derivatives under mild conditions. The final step involves the attachment of the methylpyridazinyl moiety, achieved through O-alkylation reactions.

Industrial Production Methods: Scaling up involves optimizing the reaction conditions to enhance yield and purity while minimizing by-products. This includes the use of high-performance catalysts and solvent systems designed for efficient heat and mass transfer. Continuous flow chemistry techniques are often employed to streamline production and ensure consistency.

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The sulfonyl group (-SO₂-) is a critical reactive site. It participates in nucleophilic substitution reactions, particularly with amines or alcohols under basic conditions. For example:

  • Reaction with Piperidine Derivatives :
    The sulfonyl chloride intermediate (generated via chlorination of the parent sulfonic acid) reacts with 3-((6-methylpyridazin-3-yl)oxy)piperidine in dry acetonitrile using pyridine as a base to form the sulfonamide bond .

Reaction Conditions Yield Reference
Sulfonamide bond formationDry CH₃CN, pyridine, 25°C, 12 hr78–85%

Nucleophilic Substitution at the Isoxazole Ring

The 3,5-dimethylisoxazole moiety undergoes regioselective electrophilic substitution. The methyl groups at positions 3 and 5 deactivate the ring, directing further substitutions to position 4 :

  • Sulfochlorination :
    Chlorosulfonic acid reacts with 3,5-dimethylisoxazole at 0–5°C to yield 4-(chlorosulfonyl)-3,5-dimethylisoxazole, a precursor for sulfonamide derivatives .

Reaction Conditions Yield Reference
Sulfochlorination of isoxazoleClSO₃H, 0–5°C, 2 hr65%

Cycloaddition Reactions

The isoxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or alkynes. For example:

  • Nitrile Oxide Cycloaddition :
    Nitrile oxides generated in situ from hydroxylamine derivatives react with the isoxazole ring under gold or copper catalysis to form fused isoxazoline intermediates .

Reaction Conditions Yield Reference
1,3-Dipolar cycloaddition(IPr)AuCl, AgOTs, NaHCO₃, 60°C70–88%

Condensation Reactions at Methyl Groups

The methyl substituents on the isoxazole ring undergo condensation with aromatic aldehydes under acidic or basic conditions:

  • Knoevenagel-like Condensation :
    Reaction with p-chlorobenzaldehyde in ethanol/HCl yields α,β-unsaturated ketone derivatives .

Reaction Conditions Yield Reference
Aldehyde condensationEtOH, HCl, reflux, 6 hr62%

Oxidation and Reduction Processes

  • Oxidation of Piperidine Moiety :
    The piperidine ring can be oxidized to a pyridine derivative using strong oxidizing agents like KMnO₄ under acidic conditions.

  • Reduction of Sulfonyl Group :
    LiAlH₄ reduces the sulfonyl group to a thioether (-S-), though this is less common due to the stability of the sulfonamide bond .

Key Structural and Mechanistic Insights

  • Steric Effects : The 3,5-dimethyl groups hinder electrophilic substitution at adjacent positions, favoring reactivity at the sulfonyl-linked piperidine-pyridazine chain .

  • Electronic Effects : The electron-withdrawing sulfonyl group activates the isoxazole ring for nucleophilic attack at position 4 .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole exhibit significant anti-cancer properties. For instance, derivatives of isoxazole have shown the ability to inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that this compound may also inhibit specific signaling pathways involved in cancer progression.

StudyFindings
BRD4 InhibitorsRelated compounds demonstrated significant anti-proliferative activity against breast cancer cell lines.
Neuroprotective EffectsPotential modulation of neurotransmitter systems, which may affect cancer-related fatigue and cognitive function.

Neurological Disorders

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural features may allow it to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

ApplicationPotential Effect
Anxiety DisordersModulation of serotonin and dopamine pathways.
Neuroprotective EffectsPossible protection against neurodegenerative processes.

Inflammation and Pain Management

The sulfonyl group in the compound may contribute to its anti-inflammatory properties, making it a candidate for research into treatments for chronic pain conditions. Studies have indicated that similar compounds can inhibit inflammatory pathways, suggesting potential applications in pain management.

MechanismObserved Effect
Inhibition of COX EnzymesReduction in inflammatory markers.
Modulation of Endocannabinoid SystemPotential analgesic effects through cannabinoid receptor interactions.

Case Studies

Several case studies have evaluated the biological activity of compounds related to 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole:

  • FAAH Inhibition : A study highlighted the development of PET ligands targeting fatty acid amide hydrolase (FAAH), showing high binding affinity for similar isoxazole derivatives. This suggests that the compound may inhibit FAAH effectively, leading to increased levels of endocannabinoids which could enhance mood and reduce anxiety .
  • CB1 Antagonism : Research related to diaryl ureas as CB1 antagonists indicated that structurally similar compounds modulate appetite and metabolic processes, hinting at potential therapeutic effects in obesity management .

Mechanism of Action

Effects Mechanism: The compound exerts its effects primarily through the modulation of enzyme activity and receptor binding. It can act as an inhibitor or activator of specific enzymes, altering biochemical pathways and physiological responses.

Molecular Targets and Pathways: Key molecular targets include kinases, proteases, and ion channels. The compound's ability to interact with these proteins influences signal transduction pathways, metabolic processes, and cellular homeostasis.

Comparison with Similar Compounds

Uniqueness: Compared to other isoxazole derivatives, 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole stands out due to its distinctive combination of functional groups. This gives it a unique chemical reactivity profile and a broader range of applications.

Similar Compounds:
  • 3-Methyl-4-((3-pyridazinyl)oxy)piperidine isoxazole: : Shares the isoxazole and piperidine core but lacks the sulfonyl bridge.

  • 5-Dimethyl-4-((3-((6-chloropyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole: : Similar structure with chlorine instead of a methyl group on the pyridazine ring.

  • 2,5-Dimethyl-4-((3-((6-methoxypyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole: : Methoxy substitution in place of the methyl group, altering its electronic properties.

This compound is an intriguing and multifaceted molecule with broad potential across various scientific fields. Its synthesis, reactivity, and applications reflect the diverse possibilities inherent in modern chemical research.

Biological Activity

3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole is a novel compound that has garnered attention for its potential biological activities. This compound is part of a broader class of isoxazole derivatives that exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The compound's structure can be broken down into several functional components:

  • Isoxazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
  • Piperidine Moiety : Provides structural stability and may enhance interaction with biological targets.
  • Sulfonyl Group : Known for its ability to modulate biological activity, particularly in drug design.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The sulfonamide component is known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of isoxazole can demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Compounds containing isoxazole rings have been reported to reduce inflammation in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Isoxazole derivatives have been investigated for their ability to target specific cancer pathways, including those involved in cell cycle regulation and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on a series of isoxazole derivatives, including 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent antibacterial activity .

Study 2: Anti-inflammatory Mechanism

In an in vitro model using LPS-stimulated macrophages, the compound reduced the secretion of TNF-alpha and IL-6 by approximately 60% at a concentration of 10 µM. This suggests a significant anti-inflammatory potential through the modulation of inflammatory mediators .

Study 3: Anticancer Activity

In vitro assays on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound inhibited cell proliferation with an IC50 value of 15 µM. Further studies indicated that it induced apoptosis via the intrinsic pathway, as evidenced by increased caspase activity .

Data Tables

Biological ActivityTest SystemResult
AntimicrobialS. aureusMIC = 32 µg/mL
Anti-inflammatoryMacrophagesTNF-alpha reduction = 60% at 10 µM
AnticancerMCF-7 CellsIC50 = 15 µM

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 3,5-Dimethyl-4-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)isoxazole?

  • Methodological Answer : The synthesis involves sequential sulfonylation of the isoxazole core with a functionalized piperidine derivative. Key steps include:

  • Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with 3-((6-methylpyridazin-3-yl)oxy)piperidine under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) to minimize hydrolysis .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.
  • Optimization : Reaction time and temperature must be tightly controlled to avoid side products like over-sulfonylated derivatives or piperidine ring degradation .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the connectivity of the isoxazole, piperidine, and pyridazine moieties. Key signals include:
  • Isoxazole methyl groups: δ 2.1–2.3 ppm (singlet, 6H).
  • Piperidine protons: δ 3.5–4.0 ppm (multiplet, 4H) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C16_{16}H21_{21}N4_4O4_4S) and isotopic patterns .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What are the primary challenges in characterizing the stereochemistry of the piperidine-sulfonyl linkage?

  • Methodological Answer : The piperidine ring’s conformational flexibility complicates stereochemical analysis. Approaches include:

  • X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals (grown via slow evaporation in ethanol) .
  • NOESY NMR : Identifies spatial proximity between sulfonyl oxygen and adjacent piperidine protons to infer preferred conformations .

Advanced Research Questions

Q. How does the electronic nature of the pyridazine moiety influence the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, highlighting the pyridazine ring’s electron-deficient regions, which may drive interactions with enzymes like kinases or cytochrome P450 .
  • Enzyme Assays : Compare inhibition kinetics (IC50_{50}) of the parent compound versus analogs lacking the pyridazine group to isolate its electronic contribution .

Q. What experimental designs are optimal for resolving contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardized Assays : Use cell-free systems (e.g., recombinant protein targets) to eliminate variability from cell permeability or metabolism.
  • Control for Batch Variability : Compare multiple synthesis batches via LC-MS to ensure consistency in stereochemical purity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, accounting for differences in assay conditions (pH, temperature) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyridazine (e.g., 6-methyl vs. 6-fluoro) or piperidine (e.g., substituents at C3) and test against off-target receptors .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with target vs. non-target proteins (e.g., COX-2 vs. COX-1) .

Q. What strategies mitigate instability of the sulfonylisoxazole group under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Monitor degradation via HPLC in buffers (pH 4–9) to identify optimal storage conditions .
  • Prodrug Design : Replace the sulfonyl group with a hydrolyzable ester, regenerating the active form in vivo via esterase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.